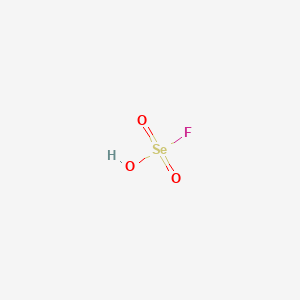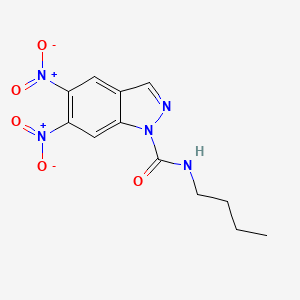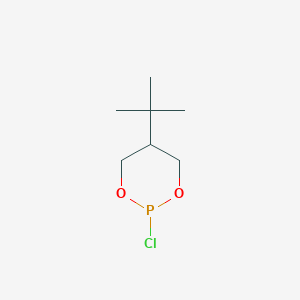
5-tert-Butyl-2-chloro-1,3,2-dioxaphosphinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-tert-Butyl-2-chloro-1,3,2-dioxaphosphorinane is an organophosphorus compound with the molecular formula C7H14ClO2P It is a member of the dioxaphosphorinane family, characterized by a six-membered ring containing both oxygen and phosphorus atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-2-chloro-1,3,2-dioxaphosphorinane typically involves the reaction of tert-butyl alcohol with phosphorus trichloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired dioxaphosphorinane ring. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 25-50°C) are usually sufficient.
Solvent: Common solvents include dichloromethane or toluene.
Base: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of 5-tert-Butyl-2-chloro-1,3,2-dioxaphosphorinane follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
5-tert-Butyl-2-chloro-1,3,2-dioxaphosphorinane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides or phosphonates.
Reduction Reactions: Reduction of the compound can lead to the formation of phosphines.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium alkoxides or amines in polar solvents (e.g., ethanol or acetonitrile) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Products include phosphoramidates, phosphorothioates, and phosphorates.
Oxidation Reactions: Products include phosphine oxides and phosphonates.
Reduction Reactions: Products include phosphines and related derivatives.
Applications De Recherche Scientifique
5-tert-Butyl-2-chloro-1,3,2-dioxaphosphorinane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms involving phosphorus.
Medicine: Research is ongoing to explore its potential as a precursor for developing new pharmaceuticals, particularly those targeting phosphorus-related metabolic pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-tert-Butyl-2-chloro-1,3,2-dioxaphosphorinane involves its interaction with nucleophiles, leading to the formation of various phosphorus-containing products. The molecular targets include enzymes and proteins that interact with phosphorus compounds. The pathways involved often include nucleophilic substitution and oxidation-reduction reactions, which modify the chemical structure and activity of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-tert-Butyl-2-methyl-1,3,2-dioxaphosphorinane
- 5-tert-Butyl-2-ethoxy-1,3,2-dioxaphosphorinane
- 5-tert-Butyl-2-phenyl-1,3,2-dioxaphosphorinane
Uniqueness
5-tert-Butyl-2-chloro-1,3,2-dioxaphosphorinane is unique due to the presence of the chlorine atom, which makes it highly reactive towards nucleophiles. This reactivity allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry. Additionally, its tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability compared to its analogs.
Propriétés
Numéro CAS |
21135-08-0 |
|---|---|
Formule moléculaire |
C7H14ClO2P |
Poids moléculaire |
196.61 g/mol |
Nom IUPAC |
5-tert-butyl-2-chloro-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C7H14ClO2P/c1-7(2,3)6-4-9-11(8)10-5-6/h6H,4-5H2,1-3H3 |
Clé InChI |
KOAOQFNMUIMWFU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1COP(OC1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



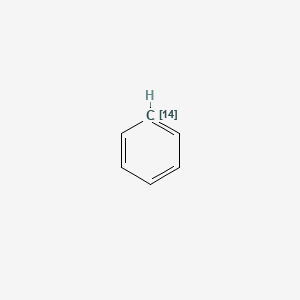

![[(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-Tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate](/img/structure/B14703186.png)
![N~1~-[3-(Trimethylsilyl)propyl]ethane-1,2-diamine](/img/structure/B14703194.png)
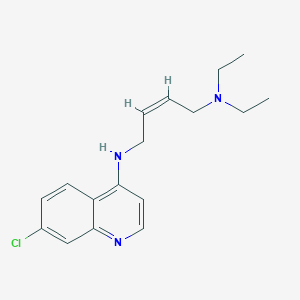
![1,2,4,5-Tetramethyl-3-[(2,4,6-trimethylphenyl)methyl]benzene](/img/structure/B14703202.png)
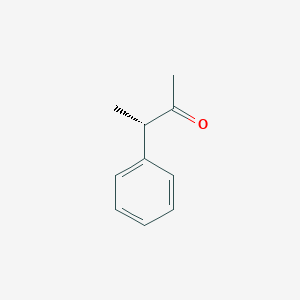
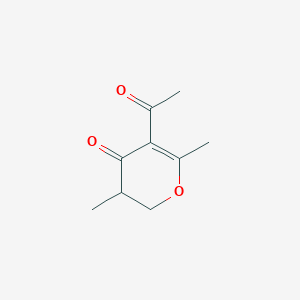
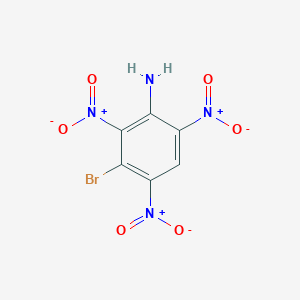
![3-Phenyl-1-[phenyl(3-phenyl-2H-isoindol-1-yl)methylidene]-1H-isoindole](/img/structure/B14703225.png)
